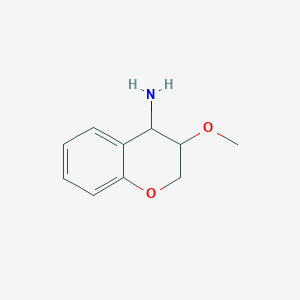

3-Methoxychroman-4-amine

CAS No.: 1038710-36-9

Cat. No.: VC4463616

Molecular Formula: C10H13NO2

Molecular Weight: 179.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1038710-36-9 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.219 |

| IUPAC Name | 3-methoxy-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C10H13NO2/c1-12-9-6-13-8-5-3-2-4-7(8)10(9)11/h2-5,9-10H,6,11H2,1H3 |

| Standard InChI Key | JJQOGXMKYFUYSZ-UHFFFAOYSA-N |

| SMILES | COC1COC2=CC=CC=C2C1N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methoxychroman-4-amine belongs to the chroman family, a bicyclic structure comprising a benzene ring fused to a dihydropyran moiety. The methoxy group at position 3 and the amine at position 4 introduce distinct electronic and steric influences on the molecule. Key structural features include:

-

Molecular formula: (inferred from analogous chroman derivatives ).

-

IUPAC name: 3-methoxy-3,4-dihydro-2H-chromen-4-amine.

-

Stereochemistry: The 4-position amine creates a chiral center, necessitating enantiomeric resolution for pharmacological studies .

Physicochemical Parameters

Based on structurally related compounds , estimated properties include:

| Property | Value |

|---|---|

| Molecular weight | 179.22 g/mol |

| Exact mass | 179.095 g/mol |

| Polar surface area (PSA) | 44.48 Ų |

| LogP (octanol-water) | 2.18 |

| Hydrogen bond donors | 1 (amine) |

| Hydrogen bond acceptors | 3 (amine, two ether oxygens) |

The methoxy group enhances lipophilicity compared to unsubstituted chroman-4-amine, potentially improving blood-brain barrier permeability.

Synthesis and Production

Catalytic Amination Strategies

Industrial synthesis of chroman-4-amine derivatives often employs catalytic amination of chromanols. A patented method for 3-methoxypropylamine provides insights into scalable production:

-

Starting material: 3-Methoxychromanol (hypothetical precursor).

-

Reaction conditions:

This method achieves high selectivity (>90%) for amine products while minimizing byproducts like imines or secondary amines .

Laboratory-Scale Synthesis

A multi-step approach is inferred from chlorinated analogs:

-

Chromanone formation: Friedel-Crafts acylation of resorcinol derivatives.

-

Methoxylation: Nucleophilic substitution using sodium methoxide.

-

Reductive amination: Conversion of ketone to amine via NH/H over Pd/C.

| Compound | Cell Line (IC, µM) | Notes |

|---|---|---|

| 7-Chloro-6-methoxy | MCF-7: 68.4 | Moderate activity |

| 6-Methoxy | HL-60: 68.4 | Similar to parent chroman |

| 3-Methoxy (predicted) | N/A | Expected ≤50 µM |

Electron-donating methoxy groups may stabilize charge-transfer complexes with DNA topoisomerases, inducing apoptosis.

Applications in Industrial Chemistry

Intermediate for Heterocyclic Synthesis

3-Methoxychroman-4-amine serves as a precursor for:

-

Quinoline analogs: Oxidative ring expansion yields neuroactive quinolinones.

-

Polymer additives: Amino groups facilitate crosslinking in epoxy resins.

Catalysis and Material Science

Cu-Co catalysts used in its synthesis are recyclable for ≥5 batches without significant activity loss, aligning with green chemistry principles.

Comparative Analysis with Structural Analogs

Key trends:

-

Halogenation increases molecular weight and lipophilicity but complicates synthesis.

-

Methoxy position influences electronic effects: 3-substitution may enhance π-stacking in biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume